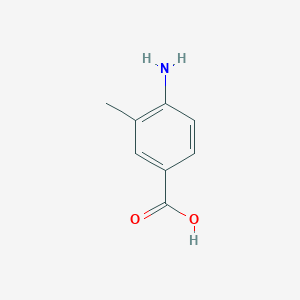

4-Amino-3-methylbenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227945. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFKECPTBZZFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179562 | |

| Record name | 4-Amino-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-70-6 | |

| Record name | 4-Amino-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201CXT4H5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-Amino-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in pharmaceutical development, polymer chemistry, and the synthesis of fine chemicals. This document outlines its core chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a crucial intermediate in various industrial and research settings.

Core Properties and Data

This compound, also known as 4-amino-m-toluic acid, is an organic compound featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a toluene backbone.[1] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 151.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| CAS Number | 2486-70-6 | [1][4] |

| Melting Point | 164-172 °C | [1] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| InChI Key | NHFKECPTBZZFBC-UHFFFAOYSA-N | [2] |

| EC Number | 219-629-9 | [2] |

Applications in Research and Development

This compound serves as a critical intermediate in several high-value manufacturing and research sectors:

-

Pharmaceutical Development: It is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5] Its structure is integral to the development of analgesics, anti-inflammatory drugs, anticonvulsants, and enzyme inhibitors.[1][5]

-

Polymer Chemistry: The compound is used to synthesize specialty polymers. Through self-polycondensation, it can form aromatic polyamides (aramids), which are high-performance materials known for their thermal stability and mechanical strength.[6]

-

Dyes and Pigments: It is also utilized in the formulation of dyes and pigments for the textile and plastics industries.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are provided below. These protocols are based on established laboratory procedures.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-methyl-4-nitrobenzoic acid through the reduction of the nitro group.[3][6]

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Methanol (reagent grade)

-

Palladium on activated charcoal (10% Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure autoclave or hydrogenation vessel

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.[3][6] Add the 10% Pd/C catalyst (approximately 4-5g).[3]

-

Inerting the Atmosphere: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.

-

Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to 0.7 MPa (approximately 5250 Torr).[3]

-

Reaction: Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to 60°C.[3] Maintain these conditions for 10-24 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen gas, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3][6]

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is this compound.[3] A yield of approximately 96% can be expected.[3]

Protocol 2: Synthesis of Aromatic Polyamide via Self-Polycondensation

This protocol details the polymerization of this compound to form a high-performance aromatic polyamide.[6]

Materials:

-

This compound (dried)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous Pyridine

-

Triphenyl phosphite

-

Three-necked flask with mechanical stirrer and nitrogen inlet

-

Methanol and Water

Procedure:

-

Reactor Setup: Flame-dry a three-necked flask and allow it to cool under a continuous stream of dry nitrogen.

-

Reagent Addition: Add 0.05 mol of dried this compound, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine to the flask.[6]

-

Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.[6]

-

Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.[6]

-

Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere.[6]

-

Precipitation and Washing: After cooling, pour the viscous solution into 250 mL of methanol to precipitate the polyamide. Collect the polymer by filtration.

-

Purification: Wash the collected polymer thoroughly with hot water and then with methanol to remove any residual salts and solvents.[6]

-

Drying: Dry the purified polyamide product in a vacuum oven at 80-100°C overnight.[6]

Synthesis and Application Workflow

The following diagrams illustrate the logical workflow from the precursor molecule to this compound and its subsequent application in polymer synthesis.

Caption: Synthesis and application pathway for this compound.

Caption: Step-by-step experimental workflow for synthesis and polymerization.

References

Navigating the Solubility Landscape of 4-Amino-3-methylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Amino-3-methylbenzoic acid (4-A-3-MBA), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a detailed experimental protocol for its determination, and discusses the molecular factors influencing its solubility profile.

Understanding the Solubility Profile

This compound is a polar molecule containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), as well as a methyl-substituted aromatic ring. This amphoteric nature, combined with the aromatic backbone, results in a nuanced solubility profile. Its solubility is expected to be significantly influenced by the solvent's polarity, hydrogen bonding capabilities, and the pH of the medium.

Table 1: Qualitative Solubility of this compound and a Related Isomer

| Solvent | This compound | 3-Amino-4-methylbenzoic acid |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] | Slightly Soluble[1] |

| Water | - | Very Soluble |

Note: Data for this compound is limited. The solubility of its isomer, 3-Amino-4-methylbenzoic acid, is provided for comparative purposes.

The significant difference in water solubility between the two isomers highlights the critical role of the substituent positions on the benzene ring in influencing intermolecular interactions with the solvent.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed protocol for the experimental determination of this compound solubility, adapted from the well-established isothermal saturation method used for a closely related isomer, 2-Amino-3-methylbenzoic acid. This method is reliable for generating precise solubility data at various temperatures.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer (±0.01 K)

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure

-

Temperature Control: Circulate water from the thermostatic bath through the jacketed glass vessel to maintain a constant and precise temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in the glass vessel.

-

Equilibration: Stir the mixture vigorously for at least 24 hours to ensure that solid-liquid equilibrium is reached. Periodically sample the liquid phase and analyze the concentration to confirm that it has reached a plateau.

-

Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Filtration and Dilution: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Quantification: Dilute the filtered sample with the mobile phase of the HPLC to a suitable concentration.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Data Calculation: Calculate the mole fraction solubility (x) using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ and m₂ are the masses of the solute and the solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

-

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Factors Influencing Solubility and Expected Trends

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

-

Polarity: Due to its polar functional groups, 4-A-3-MBA is expected to be more soluble in polar solvents like alcohols, and polar aprotic solvents like DMSO and DMF, compared to nonpolar solvents such as hexane or toluene.

-

Hydrogen Bonding: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating 4-A-3-MBA.

-

pH: In aqueous solutions, the solubility of 4-A-3-MBA will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, leading to salt formation and a significant increase in aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. It is anticipated that the solubility of 4-A-3-MBA in most organic solvents will also show a positive correlation with temperature.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the pharmaceutical and chemical industries. While quantitative data remains sparse, the provided experimental protocol offers a clear pathway for its determination. A thorough understanding of the solubility of 4-A-3-MBA is essential for its effective use in synthesis, purification, and formulation, ultimately enabling the development of novel and impactful chemical entities.

References

Spectroscopic and Synthetic Profile of 4-Amino-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Amino-3-methylbenzoic acid, a pivotal intermediate in pharmaceutical synthesis. The document details its characteristic spectral data, outlines relevant experimental protocols, and visualizes its role in significant synthetic pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in searched literature | Data not available in searched literature | Aromatic H |

| Data not available in searched literature | Data not available in searched literature | Aromatic H |

| Data not available in searched literature | Data not available in searched literature | Aromatic H |

| Data not available in searched literature | Data not available in searched literature | -NH₂ |

| Data not available in searched literature | Data not available in searched literature | -CH₃ |

| Data not available in searched literature | Data not available in searched literature | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched literature | -C OOH |

| Data not available in searched literature | Aromatic C-NH₂ |

| Data not available in searched literature | Aromatic C-H |

| Data not available in searched literature | Aromatic C-H |

| Data not available in searched literature | Aromatic C-COOH |

| Data not available in searched literature | Aromatic C-CH₃ |

| Data not available in searched literature | Aromatic C-H |

| Data not available in searched literature | -C H₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in searched literature | O-H stretch (Carboxylic Acid) |

| Data not available in searched literature | N-H stretch (Amine) |

| Data not available in searched literature | C-H stretch (Aromatic) |

| Data not available in searched literature | C-H stretch (Aliphatic) |

| Data not available in searched literature | C=O stretch (Carboxylic Acid) |

| Data not available in searched literature | C=C stretch (Aromatic) |

| Data not available in searched literature | C-N stretch (Amine) |

| Data not available in searched literature | O-H bend (Carboxylic Acid) |

| Data not available in searched literature | N-H bend (Amine) |

Technique: KBr Pellet or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Interpretation |

| 151 | Molecular Ion [M]⁺ |

| 134 | [M - OH]⁺ |

| 106 | [M - COOH]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound. Specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing : Process the raw data by applying Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatograph for GC-MS analysis.

-

Ionization : Utilize electron ionization (EI) as the method for generating molecular and fragment ions.

-

Analysis : Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

Signaling Pathways and Workflows

While this compound is not known to be directly involved in specific biological signaling pathways, its significance lies in its roles as a key synthetic intermediate and a metabolite.

Metabolic Pathway: Acetylation

In humans, this compound is known to undergo metabolism via acetylation to form 4-(Acetylamino)-3-methylbenzoic acid.[1] This detoxification pathway is a common metabolic fate for compounds containing an aromatic amine group.

Synthetic Workflow: Synthesis of Nilotinib

This compound is a crucial starting material in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3][4][5][6] The following diagram illustrates a simplified synthetic route.

References

- 1. This compound | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 6. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3-methylbenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile aromatic organic compound utilized as a key intermediate in the synthesis of a variety of molecules in the pharmaceutical, dye, and agrochemical industries.[1] Its structural features make it a valuable building block for the development of more complex molecules, including anti-inflammatory drugs and analgesics.[1] This guide provides an in-depth overview of the safety and handling protocols for this compound, compiled to ensure its safe use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Melting Point | 169-171 °C (lit.) | [3] |

| Solubility | Information not readily available | |

| CAS Number | 2486-70-6 | [2] |

Toxicological Data

Table 3: Summary of Toxicological Effects

| Endpoint | Effect | Classification |

| Acute Oral Toxicity | Harmful if swallowed (for a related compound) | Acute Tox. 4 (for BOC-3-amino-4-methylbenzoic acid)[4] |

| Skin Irritation | Causes skin irritation | Skin Irrit. 2[2] |

| Eye Irritation | Causes serious eye irritation | Eye Irrit. 2[2] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE 3[2] |

| Sensitization | May cause an allergic skin reaction (for a related compound) | Skin Sens. 1 (for BOC-3-amino-4-methylbenzoic acid)[4] |

Experimental Protocols for Safety Assessment

The following are standardized protocols for assessing the irritation potential of chemicals like this compound.

Skin Irritation Testing (based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Substance Preparation: The test substance is applied as is, or if a solid, it is moistened with a small amount of water or a suitable solvent to form a paste.

-

Application: A small area of the animal's dorsal skin is clipped free of fur. Approximately 0.5 g of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is left in place for 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.

Eye Irritation Testing (based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause reversible or irreversible changes to the eye.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions are scored according to a standardized grading system.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and associated risks.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

Large Spills:

-

Evacuate the area immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the spill area.

-

Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualized Workflows and Pathways

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Emergency Spill Response Logic

This diagram illustrates the decision-making process in the event of a spill.

References

An In-depth Technical Guide to 4-Amino-3-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, and a thorough characterization of its physicochemical properties. The document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering insights into its applications and synthetic methodologies.

Introduction

This compound, also known as 4-amino-m-toluic acid, is an organic compound featuring a benzene ring substituted with amino, methyl, and carboxylic acid functional groups. Its molecular structure lends itself to a variety of chemical transformations, making it a versatile building block in organic chemistry. While the historical discovery of many foundational molecules is well-documented, the specific origins of this compound are less clear. Its emergence is likely intertwined with the broader exploration of aminobenzoic acid derivatives in the late 19th and early 20th centuries, a period marked by significant advancements in synthetic organic chemistry and the burgeoning pharmaceutical and dye industries. The development of substituted aminobenzoic acids was driven by the quest for new therapeutic agents and vibrant, stable colorants.

This guide will delve into the known synthetic routes to this compound, providing detailed experimental procedures. Furthermore, it will present a consolidated summary of its physical and chemical properties and touch upon its key applications, particularly its role as a precursor in the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and product formulation. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2486-70-6[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

| Synonyms | 3-Methyl-4-aminobenzoic acid, 4-Amino-m-toluic acid[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Yellow to tan crystalline powder[1] |

| Melting Point | 169-171 °C |

| Boiling Point | 339.5 °C (estimated)[2] |

| pKa | 4.93 ± 0.10 (Predicted) |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is the reduction of 3-methyl-4-nitrobenzoic acid. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid reduction being the most common approaches.

Experimental Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to efficiently reduce the nitro group.

Reaction Scheme:

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol 2: Reduction with Iron Powder

This classical method employs reduced iron powder in an acidic medium to reduce the nitro group.

Reaction Scheme:

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Reduced iron powder

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-methyl-4-nitrobenzoic acid in a mixture of ethanol and water.

-

Add reduced iron powder to the suspension.

-

Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.

-

Continue refluxing and stirring the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the hot reaction mixture to remove the iron salts.

-

Wash the iron residue with hot ethanol.

-

Combine the filtrate and washings and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

Concentrate the filtrate under reduced pressure to obtain more of the product.

-

The crude product can be purified by recrystallization.

Characterization and Spectral Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and splitting patterns are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). |

Applications

This compound is primarily utilized as a versatile intermediate in the chemical industry. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The amino and carboxylic acid moieties provide convenient handles for the construction of more complex molecular architectures found in drugs. It is used in the preparation of amide-substituted benzo[d]imidazole compounds which act as selective inhibitors of indoleamine-2,3-dioxygenases.[3]

-

Dye and Pigment Industry: The aromatic amine structure of this compound makes it a valuable precursor for the synthesis of azo dyes and other colorants.

-

Research and Development: In a laboratory setting, it is used in the development of novel organic molecules and materials. Researchers utilize this compound in studies related to amino acid metabolism and protein synthesis.[4]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. While its specific discovery story is not prominently documented, its importance is evident from its role in the synthesis of a wide array of more complex molecules. The synthetic methods outlined in this guide, particularly the reduction of 3-methyl-4-nitrobenzoic acid, are robust and scalable. The compiled physicochemical and spectral data provide a solid foundation for its use in research and development. As the demand for novel pharmaceuticals and materials continues to grow, the utility of such fundamental building blocks is likely to expand, ensuring its continued relevance in the field of organic synthesis.

References

The Absence of 4-Amino-3-methylbenzoic Acid in Nature: A Technical Review of its Analogue, p-Aminobenzoic Acid

Abstract: This technical guide addresses the natural occurrence of 4-Amino-3-methylbenzoic acid. A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring molecule in plants, animals, or microorganisms. It is consistently identified as a synthetic compound used in various industrial applications. In contrast, its structural isomer, 4-aminobenzoic acid, also known as para-aminobenzoic acid (PABA), is a well-established natural product with a crucial role in the biosynthesis of folates in many organisms. This guide provides a detailed overview of the natural occurrence, biosynthesis, and analysis of PABA as a relevant and informative analogue for researchers, scientists, and drug development professionals.

This compound: A Synthetic Compound

Extensive searches of chemical and biological databases have yielded no evidence for the natural occurrence of this compound. This compound is widely reported as a synthetic intermediate in the manufacturing of pharmaceuticals, dyes, and pigments.[1] Its physical and chemical properties are well-characterized, and it is commercially available from various chemical suppliers. However, no literature points to its isolation from a natural source. The known human metabolism of xenobiotic this compound results in the metabolite 4-(Acetylamino)-3-methylbenzoic acid, which is a detoxification product rather than an indication of a natural endogenous role.[2]

Natural Occurrence of p-Aminobenzoic Acid (PABA)

While this compound is not found in nature, its parent compound, p-aminobenzoic acid (PABA), is a naturally occurring substance found in a variety of organisms, including bacteria, fungi, plants, and in foods such as grains, eggs, and meat.[3] PABA is a key intermediate in the synthesis of folic acid (vitamin B9) in these organisms.[3] Humans and other mammals cannot synthesize PABA and must obtain folate from their diet.[3]

Quantitative Data on PABA Occurrence

The concentration of PABA in natural sources can vary. The following table summarizes representative quantitative data for PABA in different matrices.

| Source | Matrix | Concentration | Reference |

| Rat | Blood | 1.52 ± 0.22 µg/mL | [4] |

| Rat | Liver | 5.92 ± 0.10 µg/g | [4] |

| Saccharomyces cerevisiae (engineered) | Fermentation Broth | 215 mg/L | [5] |

| Escherichia coli (engineered) | Fermentation Broth | 8.22 g/L | [6] |

Biosynthesis of p-Aminobenzoic Acid (PABA)

PABA is synthesized from chorismate, a key intermediate in the shikimate pathway, through the action of two enzymes: aminodeoxychorismate synthase (PabA and PabB subunits) and aminodeoxychorismate lyase (PabC).[7][8][9]

PABA Biosynthetic Pathway

The pathway begins with chorismate, which is converted to 4-amino-4-deoxychorismate (ADC) by aminodeoxychorismate synthase.[6] This enzyme is a complex of two subunits, PabA and PabB. PabA provides the glutaminase activity to produce ammonia from glutamine, and PabB catalyzes the addition of the amino group to chorismate.[8] Subsequently, aminodeoxychorismate lyase (PabC) removes pyruvate from ADC to yield PABA.[7][9]

Experimental Protocols: Extraction and Quantification of PABA from Microbial Culture

This section provides a general methodology for the extraction and quantification of PABA from a bacterial culture, such as Escherichia coli.

Materials and Reagents

-

Bacterial culture broth

-

Trichloroacetic acid (TCA), 20% (w/v)

-

Sodium nitrite, 0.1% (w/v)

-

Ammonium sulfamate, 0.5% (w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in 95% ethanol

-

PABA standard solution (1 mg/mL)

-

Spectrophotometer

-

Centrifuge and tubes

-

Volumetric flasks and pipettes

Sample Preparation and Extraction

-

Cell Lysis: Centrifuge 10 mL of the bacterial culture at 5,000 x g for 10 minutes. Resuspend the cell pellet in 5 mL of deionized water and lyse the cells by sonication or using a French press.

-

Protein Precipitation: Add 1 mL of 20% TCA to the cell lysate. Vortex thoroughly and incubate on ice for 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes. Carefully collect the supernatant, which contains the PABA.

Colorimetric Quantification (Bratton-Marshall Method)

This method is based on the diazotization of the primary aromatic amine of PABA and subsequent coupling to form a colored azo dye.[10]

-

Standard Curve Preparation: Prepare a series of PABA standards ranging from 1 to 10 µg/mL by diluting the stock solution.

-

Reaction:

-

To 1 mL of the clarified supernatant or standard solution, add 0.5 mL of 0.1% sodium nitrite. Mix and let it stand for 3 minutes.

-

Add 0.5 mL of 0.5% ammonium sulfamate to quench the excess nitrite. Mix and let it stand for 2 minutes.

-

Add 0.5 mL of 0.1% NED solution. A reddish-purple color will develop.

-

-

Measurement: After 10 minutes, measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Calculation: Determine the concentration of PABA in the sample by comparing its absorbance to the standard curve.

Experimental Workflow

Other Naturally Occurring Aminobenzoic Acids

Besides PABA, other isomers of aminobenzoic acid are found in nature and serve as precursors for a variety of microbial natural products.[11] Anthranilic acid (2-aminobenzoic acid) is a well-known intermediate in the biosynthesis of tryptophan.[11] 3-Aminobenzoic acid derivatives are also utilized by microorganisms in the synthesis of complex molecules like ansamycins.[11]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-methylbenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][2][3][4] Its substituted derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology and infectious diseases. The strategic placement of the amino, carboxyl, and methyl groups on the benzene ring provides a unique template for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their application in drug discovery and development.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, is typically synthesized from 3-methyl-4-nitrobenzoic acid via catalytic hydrogenation.[1]

General Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (10% Pd/C)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

In a 2L autoclave, a mixture of 1.0 mol of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4 g of 10% Pd/C catalyst is prepared.[1]

-

The autoclave is sealed and purged with nitrogen gas three times, followed by three purges with hydrogen gas.[1]

-

The reaction is conducted under a hydrogen pressure of 0.7 MPa with stirring at 250 rpm and a temperature of 60°C for 10 hours.[1]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to yield this compound as a solid.[1]

Synthesis of N-Substituted-4-amino-3-methylbenzamide Derivatives

A key class of derivatives with significant biological activity are the N-substituted amides. These are typically synthesized by coupling this compound with a desired amine.

General Experimental Protocol: Synthesis of N-(3-trifluoromethyl-phenyl)-4-amino-3-methylbenzamide

Materials:

-

This compound

-

3-(Trifluoromethyl)aniline

-

Thionyl chloride or other coupling agents (e.g., HATU, HBTU)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, DIEA)

Procedure:

-

Acid Chloride Formation (if using thionyl chloride): this compound is reacted with an excess of thionyl chloride in an anhydrous solvent to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

-

Amide Coupling: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 3-(trifluoromethyl)aniline and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N-(3-trifluoromethyl-phenyl)-4-amino-3-methylbenzamide.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Recent studies have highlighted the potential of N-substituted 4-methylbenzamide derivatives as potent protein kinase inhibitors.[5] A series of these compounds have shown significant inhibitory activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-Substituted 4-Methylbenzamide Derivatives [5]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 7 | K562 (Chronic Myeloid Leukemia) | 2.27 |

| HL-60 (Promyelocytic Leukemia) | 1.42 | |

| OKP-GS (Renal Cell Carcinoma) | 4.56 | |

| 10 | K562 (Chronic Myeloid Leukemia) | 2.53 |

| HL-60 (Promyelocytic Leukemia) | 1.52 | |

| OKP-GS (Renal Cell Carcinoma) | 24.77 |

These compounds are proposed to exert their anticancer effects by targeting protein kinases involved in cell signaling pathways that are often dysregulated in cancer. Molecular modeling studies suggest that these derivatives can bind to the ATP-binding site of kinases such as PDGFRα, acting as competitive inhibitors.[5]

Antimicrobial Activity

Derivatives of the broader p-aminobenzoic acid (PABA) scaffold have been extensively studied for their antimicrobial properties. While specific data for a wide range of this compound derivatives is still emerging, studies on related compounds provide valuable insights. For instance, Schiff base derivatives of 4-acetamido-3-aminobenzoic acid have shown potent inhibitory action against neuraminidase-containing microbes.[6]

Table 2: Antimicrobial Activity of 4-acetamido-3-(benzylideneamino)benzoic acid Derivatives [6]

| Compound Class | Microorganism | Zone of Inhibition (mm at 125 µg/ml) |

| Schiff base derivatives (5k-5q, 5x, 5y) | Neuraminidase-containing bacteria and fungi | 16 ± 2.5 |

The mechanism of action for the antimicrobial effects of PABA derivatives is often attributed to the inhibition of folate synthesis in microorganisms, a pathway essential for their survival.[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

One of the key signaling cascades targeted by inhibitors with a similar scaffold is the RAF/MEK/ERK pathway .[8] This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, ultimately controlling gene expression related to cell cycle progression.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Basic reactivity of 4-Amino-3-methylbenzoic acid

An In-depth Technical Guide on the Core Reactivity of 4-Amino-3-methylbenzoic Acid

Introduction

This compound, also known as 3-methyl-4-aminobenzoic acid, is a substituted aromatic carboxylic acid with the chemical formula C₈H₉NO₂.[1][2][3] Its structure incorporates a benzoic acid backbone with both an amino (-NH₂) and a methyl (-CH₃) group attached to the benzene ring. This unique arrangement of functional groups—an electron-donating amino group, an electron-donating methyl group, and an electron-withdrawing carboxylic acid group—imparts a versatile reactivity profile. Consequently, it serves as a crucial intermediate and building block in various fields, including the synthesis of pharmaceuticals, dyes, and specialty polymers.[4][5] This guide provides a detailed exploration of its fundamental reactivity, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 2486-70-6 | [1][2] |

| Melting Point | 169-171 °C | [6][7] |

| Appearance | Light yellow or reddish crystalline powder | [6] |

| IUPAC Name | This compound | [2] |

Table 1: Physical and Chemical Properties

Spectroscopic analysis is essential for the characterization of this compound. Key data from various techniques are summarized below.

| Spectroscopic Technique | Key Data / Observations | Reference |

| ¹H NMR | Spectra available for reference. | [2][8] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 151. Other major fragments at 134, 106. | [2][3] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for N-H, C-H, C=O, and C-O stretches. | [2][3][9] |

| ¹³C NMR | Spectra available for reference. | [8] |

Table 2: Summary of Spectroscopic Data

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups attached to the aromatic ring. The potent electron-donating and activating effect of the amino group (a para-director) generally dominates, influencing the regioselectivity of electrophilic aromatic substitution. The methyl group provides a weaker activating effect, while the carboxylic acid group is deactivating and meta-directing.

The primary reactive sites are:

-

The Carboxylic Acid Group (-COOH): Undergoes typical reactions of carboxylic acids, most notably esterification.

-

The Amino Group (-NH₂): Functions as a nucleophile and can be acylated, alkylated, or converted into a diazonium salt.

-

The Aromatic Ring: Susceptible to electrophilic substitution at positions activated by the amino and methyl groups.

Caption: Core reactive sites and corresponding key chemical transformations.

Key Synthetic Reactions and Applications

This compound is a versatile intermediate. Its bifunctional nature allows it to be a starting point for a wide array of more complex molecules.[4]

Esterification

The carboxylic acid group is readily converted to an ester. This is a common initial step to protect the acid functionality or to modify the molecule's solubility and reactivity for subsequent steps. The methyl and ethyl esters are common derivatives.[5][10]

Caption: A generalized workflow for the synthesis of alkyl esters.

Role in Pharmaceutical Synthesis

This compound is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of analgesics, anti-inflammatory drugs, and targeted cancer therapies.[4][11] For example, it is a precursor in the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a critical intermediate for the tyrosine kinase inhibitor Nilotinib.[11][12]

Caption: Logical flow from an aminobenzoic acid to a complex API intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid to produce the target compound with high yield.[1][13]

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Methanol (MeOH)

-

Palladium on activated charcoal (Pd/C, 5-10%)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable autoclave or reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (e.g., 100 g, 552 mmol) in methanol (e.g., 2000 mL).[1]

-

Carefully add the palladium on carbon catalyst (e.g., 5.0 g) to the solution.[1]

-

Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.[1]

-

Pressurize the vessel with hydrogen (e.g., 0.7 MPa) and begin vigorous stirring.[1]

-

Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C) for 10-24 hours, monitoring the reaction progress by TLC.[1]

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the solid catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a light yellow solid.[1]

Expected Yield: ~96%[1]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Methyl 3-Amino-4-methylbenzoate using Thionyl Chloride

This protocol details the esterification of the isomeric 3-Amino-4-methylbenzoic acid, a common and analogous transformation.[14][15]

Materials:

-

3-Amino-4-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round bottom flask, reflux condenser, ice bath

Procedure:

-

Add 3-amino-4-methylbenzoic acid (e.g., 1.00 g, 6.62 mmol) to anhydrous methanol (25 mL) in a round bottom flask.[14][15]

-

Cool the resulting solution in an ice bath.

-

Add thionyl chloride (e.g., 1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[15]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[14][15]

-

Cool the solution and concentrate it under reduced pressure.

-

Carefully add a saturated aqueous NaHCO₃ solution (40 mL) to neutralize the acid.[14]

-

Extract the aqueous mixture with ethyl acetate.[14]

-

Combine the organic phases and dry over anhydrous MgSO₄.[14]

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the product as a beige powder.[14]

Expected Yield: ~97%[14]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95), should be used when handling the powder. Store in a well-ventilated place and keep the container tightly closed.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 7. This compound | CAS#:2486-70-6 | Chemsrc [chemsrc.com]

- 8. This compound(2486-70-6) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 13. This compound | 2486-70-6 [chemicalbook.com]

- 14. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

4-Amino-3-methylbenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid, also known as 4-amino-m-toluic acid, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a highly valuable intermediate in the pharmaceutical, dye, and polymer industries.[1][2] In the realm of drug discovery and development, this molecule is particularly significant as a precursor for the synthesis of various therapeutic agents, including analgesics, anti-inflammatory drugs, and targeted cancer therapies.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound as a chemical intermediate, complete with detailed experimental protocols and visual workflows to aid researchers in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 2486-70-6 | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Melting Point | 169-171 °C | [3] |

| Purity | ≥ 97% (GC) | [1] |

| SMILES | Cc1cc(ccc1N)C(O)=O | [3] |

| InChI Key | NHFKECPTBZZFBC-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. This reaction involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This protocol details the reduction of 3-methyl-4-nitrobenzoic acid to this compound.

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 2L autoclave, charge 1.0 mole of 3-methyl-4-nitrobenzoic acid and 1.2 L of methanol.

-

Add 4g of 10% Pd/C catalyst to the mixture and stir to ensure homogeneity.

-

Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.7 MPa.

-

Set the stirring speed to 250 rpm and heat the reaction mixture to 60°C.

-

Maintain these conditions for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure at 50°C until no more solvent distills.

-

Dry the resulting solid to obtain this compound.

Quantitative Data:

| Reactant | Moles | Solvent | Catalyst | Conditions | Yield | Reference |

| 3-Methyl-4-nitrobenzoic acid | 1.0 | Methanol (1.2 L) | 10% Pd/C (4g) | 60°C, 0.7 MPa H₂, 10h | ~96% | [4] |

Applications as a Chemical Intermediate in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications. It is a key intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors for targeted cancer therapy.[5][6]

Case Study: A Key Structural Motif in Tyrosine Kinase Inhibitors

While not a direct precursor, the isomeric compound, 3-Amino-4-methylbenzoic acid , is a crucial intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitor, Nilotinib , which is used to treat chronic myeloid leukemia (CML).[7][8] The synthesis of a key intermediate for Nilotinib from this isomer highlights the importance of the aminomethylbenzoic acid scaffold in the development of targeted therapies.

The following workflow outlines the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for Nilotinib, starting from 3-Amino-4-methylbenzoic acid.

Caption: Synthesis of a key intermediate for the drug Nilotinib.

Experimental Protocol: Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This two-step protocol describes the synthesis of a key Nilotinib intermediate from 3-Amino-4-methylbenzoic acid.[7]

Step 1: Guanidinylation

Materials:

-

3-Amino-4-methylbenzoic acid

-

50% aqueous cyanamide solution

-

36% Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

In a reaction vessel, combine 50.0 g of 3-Amino-4-methylbenzoic acid, 300 mL of methanol, and 36.1 g of 50% aqueous cyanamide solution.

-

Heat the mixture to 70-80°C.

-

Slowly add 40.2 g of 36% HCl dropwise.

-

Heat the reaction to 100°C and maintain for 3 hours.

-

Add an additional 6.7 g of 36% HCl to maintain a pH of approximately 3 and continue to heat for another 6 hours.

-

Distill off the solvent under reduced pressure until a significant amount of solid precipitates.

-

Cool the mixture, filter the solid, wash with acetone, and dry to obtain 3-guanidino-4-methylbenzoic acid hydrochloride.

Step 2: Cyclization

Materials:

-

3-Guanidino-4-methylbenzoic acid hydrochloride

-

3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one

-

Sodium hydroxide

-

1-Butanol

Procedure:

-

Suspend the 3-guanidino-4-methylbenzoic acid hydrochloride from the previous step and 1.1 equivalents of 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one in 1-butanol.

-

Add 1.0 equivalent of sodium hydroxide.

-

Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature, and isolate the precipitated product by filtration.

-

Wash the solid with water and then acetone, and dry to obtain 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Bcr-Abl Signaling Pathway and Mechanism of Action of Nilotinib

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an aberrant enzyme that is constitutively active in CML cells and drives uncontrolled cell proliferation. By blocking the ATP binding site of the kinase, Nilotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in cancer cells.

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling.

General Experimental Protocol for Amide Coupling

The carboxylic acid group of this compound can be readily converted to an amide, a common functional group in many pharmaceuticals. This protocol provides a general method for amide bond formation using HATU as a coupling agent.

Caption: General workflow for HATU-mediated amide coupling.

Materials:

-

This compound

-

Desired amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry and beyond. Its utility as a building block for complex bioactive molecules, underscored by the structural similarity of its isomer's role in the synthesis of the blockbuster drug Nilotinib, demonstrates its importance for researchers and drug development professionals. The synthetic protocols and workflows provided in this guide offer a practical resource for the synthesis and application of this important compound, facilitating further innovation in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-氨基-3-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 8. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of 4-Amino-3-methylbenzoic acid from 3-methyl-4-nitrobenzoic acid.

Application Note: Synthesis of 4-Amino-3-methylbenzoic acid

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the synthesis of this compound via the reduction of 3-methyl-4-nitrobenzoic acid. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient and high-yielding procedure. This process is fundamental in medicinal chemistry and drug development, as the product is a key intermediate for various pharmaceuticals. The protocol includes reagent quantities, reaction conditions, purification steps, and analytical characterization.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The synthesis from its nitro precursor, 3-methyl-4-nitrobenzoic acid, is a common and critical transformation. The reduction of an aromatic nitro group to an amine is a key reaction that can be achieved through various methods, including catalytic hydrogenation or using metal reductants in acidic media.[1][2] Catalytic hydrogenation is often the preferred method due to its clean reaction profile, high yields, and avoidance of stoichiometric metallic waste.[2] This document outlines a robust and scalable protocol for this synthesis using a palladium on carbon catalyst under a hydrogen atmosphere.[3][4]

Reaction Scheme

Figure 1: Reduction of 3-methyl-4-nitrobenzoic acid to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid using 10% Palladium on Carbon (Pd/C) as a catalyst in a methanol solvent under hydrogen gas.

3.1. Materials and Reagents

-

3-methyl-4-nitrobenzoic acid (Starting Material)

-

10% Palladium on carbon (Catalyst)

-

Methanol (MeOH), ACS grade (Solvent)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas, inert

-

Celite® (Filter aid)

-

Parr hydrogenator or a round-bottom flask equipped with a hydrogen balloon

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator